5-bromocinnoline-3-carboxylic acid
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Overview
Description
5-Bromocinnoline-3-carboxylic acid is an organic compound with the molecular formula C9H5BrN2O2. It belongs to the class of cinnoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry. This compound features a bromine atom at the 5-position and a carboxylic acid group at the 3-position of the cinnoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromocinnoline-3-carboxylic acid typically involves the bromination of cinnoline-3-carboxylic acid. One common method includes:
Bromination Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
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Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The carboxylic acid group can participate in electrophilic aromatic substitution reactions.
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Reduction Reactions
Hydrogenation: The compound can be reduced to form 5-bromocinnoline-3-methanol using hydrogen gas and a suitable catalyst.
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Oxidation Reactions
Oxidation of the Carboxylic Acid Group: The carboxylic acid group can be oxidized to form corresponding derivatives like esters or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Products: 5-aminocinnoline-3-carboxylic acid, 5-thiocyanatocinnoline-3-carboxylic acid.
Reduction Products: 5-bromocinnoline-3-methanol.
Oxidation Products: Esters or amides of this compound.
Scientific Research Applications
5-Bromocinnoline-3-carboxylic acid has several applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
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Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein interactions.
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Medicine
- Explored as a lead compound in drug discovery and development.
- Potential applications in the treatment of various diseases due to its bioactive properties.
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Industry
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromocinnoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and carboxylic acid group can facilitate binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Cinnoline-3-carboxylic acid: Lacks the bromine atom, which can significantly alter its reactivity and biological activity.
5-Chlorocinnoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
5-Fluorocinnoline-3-carboxylic acid: Contains a fluorine atom, which can affect its electronic properties and interactions with biological targets.
Uniqueness
5-Bromocinnoline-3-carboxylic acid is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to its non-brominated counterparts. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2731007-57-9 |
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Molecular Formula |
C9H5BrN2O2 |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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